

(1S,2S,5R)-(+)-Neomenthol structure elucidation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **(+)-Neomenthol**

Cat. No.: **B1595764**

[Get Quote](#)

An In-depth Technical Guide to the Structure Elucidation of (1S,2S,5R)-(+)-Neomenthol

This guide provides a comprehensive overview of the analytical techniques and data interpretation used to elucidate the structure of **(1S,2S,5R)-(+)-Neomenthol**. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

(1S,2S,5R)-(+)-Neomenthol is a diastereomer of menthol, a well-known monoterpenoid alcohol found in peppermint and other mint oils.^{[1][2]} Its specific stereochemistry dictates its physical properties and biological activity, making accurate structure elucidation a critical aspect of its study and application. The process of determining its structure involves a combination of spectroscopic techniques to piece together its molecular formula, connectivity, and three-dimensional arrangement.

The IUPAC name for this isomer is (1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexan-1-ol.^[3] Its molecular formula is C₁₀H₂₀O, with a molecular weight of 156.27 g/mol .^[4]

Spectroscopic Data Analysis

The elucidation of the neomenthol structure relies on the synergistic interpretation of data from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural clues from its fragmentation pattern.

m/z	Relative Intensity (%)	Proposed Fragment
156	~5	$[M]^+$ (Molecular Ion)
141	~20	$[M - CH_3]^+$
138	~15	$[M - H_2O]^+$
123	~30	$[M - H_2O - CH_3]^+$
95	~80	$[M - H_2O - C_3H_7]^+$ or $[C_7H_{11}]^+$
81	~100 (Base Peak)	$[C_6H_9]^+$
71	~95	$[M - C_6H_{12}OH]^+$ or fragmentation of cyclohexane ring
43	~60	$[C_3H_7]^+$ (Isopropyl group)

Note: Relative intensities are approximate and can vary between instruments.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of **(+)-Neomenthol** shows characteristic absorptions confirming its alcoholic nature.

Frequency (cm ⁻¹)	Intensity	Assignment of Vibration
~3300-3400	Strong, Broad	O-H stretch (characteristic of an alcohol)
~2870-2960	Strong	C-H stretch (sp ³ hybridized carbons)
~1465	Medium	C-H bend (CH ₂ and CH ₃)
~1370	Medium	C-H bend (gem-dimethyl of isopropyl group)
~1045	Strong	C-O stretch (secondary alcohol)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information, revealing the carbon-hydrogen framework and the relative stereochemistry of the molecule.

¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS

Chemical Shift (δ) ppm	Multiplicity	Assignment
~4.11	m	H-3 (CH-OH)
~1.84	m	H-8 (CH-iPr)
~1.70	m	H-2, H-4, H-5
~1.53	m	H-1
~1.27	m	H-6a
~1.09	m	H-6e
~0.96	d	H-9, H-10 (iPr CH ₃)
~0.87	d	H-7 (Methyl CH ₃)

Source: Data compiled from multiple spectroscopic databases.[\[5\]](#)[\[6\]](#)

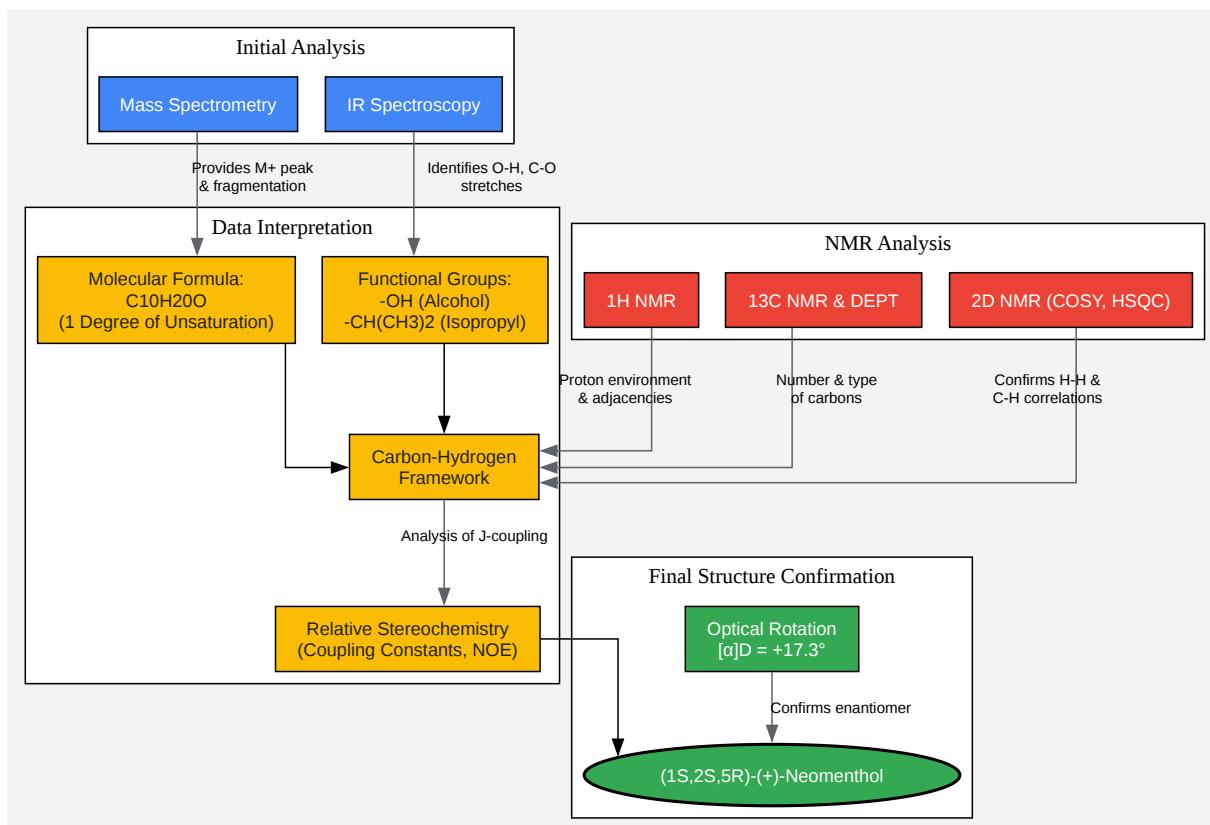
¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS

Chemical Shift (δ) ppm	Carbon Assignment
67.7	C-3 (CH-OH)
47.9	C-2
42.6	C-6
35.1	C-4
29.2	C-5
25.8	C-8 (CH-iPr)
24.2	C-1
22.4	C-7 (Methyl CH ₃)
21.2	C-10 (iPr CH ₃)
20.7	C-9 (iPr CH ₃)

Source: Data compiled from multiple spectroscopic databases.[\[5\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocols


The following are generalized protocols for the acquisition of spectroscopic data for the structure elucidation of **(1S,2S,5R)-(+)-Neomenthol**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: Dissolve approximately 5-10 mg of the purified **(+)-Neomenthol** sample in ~0.6 mL of deuterated chloroform (CDCl₃).
 - Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

- Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ^1H , ^{13}C , DEPT, COSY, HSQC, and HMBC spectra on a spectrometer operating at a frequency of 400 MHz or higher.[8]
- Parameters: Data is typically acquired at room temperature (298K).[5]
- Infrared (IR) Spectroscopy:
 - Sample Preparation: For the liquid film method, a single drop of neat **(+)-Neomenthol** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
 - Data Acquisition: The prepared plates are mounted in the spectrometer.
 - Analysis: The spectrum is recorded in the range of 4000-400 cm^{-1} . The background spectrum is subtracted to obtain the final transmittance or absorbance spectrum.
- Mass Spectrometry (MS):
 - Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for volatile compounds like neomenthol.
 - Sample Introduction: A diluted solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC.
 - Separation: The sample is vaporized and separated on a capillary column (e.g., DB-5 or equivalent).
 - Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI) at 70 eV.
 - Detection: The resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of the Elucidation Workflow

The logical process for determining the structure of **(+)-Neomenthol** from the raw analytical data is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for the structure elucidation of **(+)-Neomenthol**.

Conclusion

The structure of (1S,2S,5R)-**(+)-Neomenthol** is unequivocally established through a systematic combination of modern spectroscopic techniques. Mass spectrometry confirms the molecular formula C₁₀H₂₀O.[3] IR spectroscopy identifies the key hydroxyl functional group.[9] A detailed analysis of 1D and 2D NMR spectra reveals the connectivity of the 2-isopropyl-5-methylcyclohexanol skeleton and establishes the relative stereochemistry of the substituents on the cyclohexane ring. Finally, chiroptical measurements, such as optical rotation, confirm the absolute configuration as (1S,2S,5R), distinguishing it from its enantiomer and other diastereomers.[10] This comprehensive analytical approach is fundamental in natural product chemistry and essential for quality control in the pharmaceutical and flavor industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (+)-NEOMENTHOL | 2216-52-6 [chemicalbook.com]
- 2. CAS 2216-52-6: (+)-Neomenthol | CymitQuimica [cymitquimica.com]
- 3. (+)-Neomenthol | C10H20O | CID 439263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1S,2S,5R)-(+)-ネオメントール ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. bmse000498 (1S,2S,5R)-(+)-neomenthol at BMRB [bmrbi.io]
- 6. (+)-NEOMENTHOL(2216-52-6) 1H NMR [m.chemicalbook.com]
- 7. (+)-NEOMENTHOL(2216-52-6) 13C NMR [m.chemicalbook.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. (+)-NEOMENTHOL(2216-52-6) IR Spectrum [chemicalbook.com]
- 10. (1S,2S,5R)-(+)-ネオメントール ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [(1S,2S,5R)-(+)-Neomenthol structure elucidation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1595764#1s-2s-5r-neomenthol-structure-elucidation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com